PLK4 Binding Affinity (Ki) of Centrinone vs. CFI-400945
Centrinone demonstrates higher binding affinity for PLK4 than the orally bioavailable inhibitor CFI-400945. In direct biochemical assays, Centrinone exhibits a Ki of 0.16 nM, whereas CFI-400945 has a reported Ki of 0.26 nM [1]. This difference, while numerically small, places Centrinone as the more potent PLK4 binder in this head-to-head comparison of available data.
| Evidence Dimension | PLK4 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.16 nM |
| Comparator Or Baseline | CFI-400945: Ki = 0.26 nM |
| Quantified Difference | 0.10 nM (1.6-fold more potent) |
| Conditions | Biochemical kinase binding assay [1] |
Why This Matters
Higher binding affinity ensures robust target engagement at lower compound concentrations, which can minimize off-target effects and improve assay sensitivity.
- [1] Wong YL, Anzola JV, Davis RL, et al. Reversible centriole depletion with an inhibitor of Polo-like kinase 4. Science. 2015;348(6239):1155-1160. View Source
